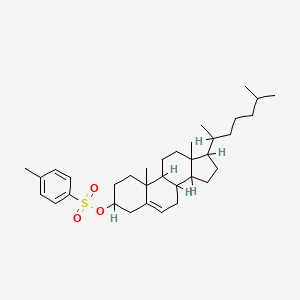

Cholesteryl p-toluenesulfonate

Description

Significance of Sulfonate Esters as Synthetic Intermediates

In organic synthesis, the conversion of an alcohol's hydroxyl group (–OH), a notoriously poor leaving group, into a better one is a fundamental strategy. Sulfonate esters are exemplary in this role. By reacting an alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine (B92270), the hydroxyl group is transformed into a tosylate (–OTs) group. mdpi.com

The effectiveness of the tosylate group as a leaving group stems from the fact that its corresponding anion, the p-toluenesulfonate anion, is a very weak base due to the resonance stabilization of its negative charge across the three oxygen atoms and the aromatic ring. This stability makes the tosylate group eager to depart during nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. wikipedia.org This transformation is crucial as it allows chemists to perform reactions on alcohols that would otherwise be unfeasible. The formation of the sulfonate ester proceeds with retention of the stereochemistry at the alcohol's carbon atom, as the C-O bond is not broken during this step.

The Cholesterol Framework as a Structural and Stereochemical Scaffold in Chemical Research

Cholesterol (cholest-5-en-3β-ol) is a lipid molecule essential to life, but in the realm of chemical research, its true value lies in its intricate and rigid structure. nih.gov The molecule is characterized by a tetracyclic steroid nucleus—three six-membered rings and one five-membered ring fused together—which creates a nearly planar and conformationally restricted framework. nih.gov

This rigid structure is adorned with eight stereocenters, leading to a well-defined three-dimensional shape. This inherent chirality and structural definition make cholesterol an excellent scaffold or building block for creating complex molecular architectures. Its amphiphilic nature, possessing a polar hydroxyl "head" and a nonpolar hydrocarbon body, further expands its utility, particularly in the fields of supramolecular chemistry, liquid crystals, and for constructing drug delivery systems like liposomes. nih.govchsjournal.org Furthermore, the cholesterol skeleton is the biosynthetic precursor to a vast array of vital molecules, including steroid hormones and vitamin D. nih.gov

Historical Development of Research Involving Cholesteryl p-Toluenesulfonate

The study of this compound has been instrumental in shaping our understanding of reaction mechanisms in steroid chemistry. Landmark research in the 1930s by Everett S. Wallis and colleagues first shed light on its intriguing reactivity. They observed that treating this compound with potassium acetate (B1210297) in acetic anhydride (B1165640) did not yield the expected cholesteryl acetate but instead produced a rearranged isomer, which they named i-cholesteryl acetate. oregonstate.edukoreascience.kr This reaction, known as the i-steroid rearrangement, pointed towards a more complex mechanistic pathway than a simple substitution.

The puzzle was significantly clarified by the work of Saul Winstein and his collaborators in the 1940s and 1950s. koreascience.krnasonline.org They proposed that the solvolysis of cholesteryl tosylate is accelerated by a phenomenon called neighboring group participation (or anchimeric assistance). wikipedia.orgnih.gov The π-electrons of the C5-C6 double bond in the cholesterol framework act as an internal nucleophile, assisting in the departure of the tosylate leaving group. This participation leads to the formation of a non-classical, bridged carbocation intermediate known as a homoallylic cation. nih.govdatapdf.comchempedia.info This intermediate can then be attacked by a nucleophile at either C3 (leading to products with retained stereochemistry) or, more commonly, at C6 (leading to the rearranged i-steroid products). koreascience.krnih.gov

This mechanism elegantly explained the observed rate acceleration—cholesteryl tosylate solvolyzes much faster than its saturated counterpart, cholestanyl tosylate, which lacks the participating double bond—and the formation of rearranged products. datapdf.comchempedia.info Subsequent kinetic studies, including those on derivatives like 6-methylthis compound, provided further evidence for this powerful anchimeric assistance. cdnsciencepub.com Consequently, this compound became a classic substrate for studying solvolysis reactions, carbocation rearrangements, and the subtleties of neighboring group effects in organic chemistry. datapdf.comacs.org

Properties and Reactivity of this compound

The unique reactivity of this compound has made it a versatile intermediate for synthesizing a wide array of other cholesterol derivatives.

Physical and Chemical Properties

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value | References |

| CAS Number | 1182-65-6 | lookchem.comalfa-chemistry.com |

| Molecular Formula | C₃₄H₅₂O₃S | lookchem.comalfa-chemistry.com |

| Molecular Weight | 540.84 g/mol | lookchem.com |

| Appearance | White crystalline powder | lookchem.com |

| Melting Point | 132-133 °C | mdpi.com |

| Boiling Point | 617.5 °C at 760 mmHg | lookchem.comalfa-chemistry.com |

| Density | 1.09 g/cm³ | lookchem.comalfa-chemistry.com |

| Storage Temperature | -20 °C | lookchem.comlookchem.com |

Key Research Findings and Reactions

This compound serves as a precursor in numerous chemical transformations, leveraging the excellent leaving group ability of the tosylate moiety.

| Reactant(s) | Product(s) | Reaction Type / Significance | References |

| Alcohols (e.g., Methanol) | Cholesteryl ethers (e.g., 3β-methoxy-cholest-5-ene) | Alcoholysis/Ether synthesis | mdpi.comacs.orgnih.gov |

| Potassium Acetate | i-Cholesteryl acetate (6β-acetoxy-3α,5α-cyclocholestane) | i-Steroid Rearrangement | oregonstate.edukoreascience.kr |

| Thiophenol | 3,5-bis-(Phenylthio)-cholestane | Nucleophilic Substitution | acs.org |

| Dimethyl Sulfide | 3β-Dimethylsulfonio-5-cholestene p-toluenesulfonate | Sulfonium Salt Formation | acs.org |

| Various Nucleophiles | Diverse 3β-substituted cholesterol derivatives | General Nucleophilic Substitution | chsjournal.org |

| Solvents (Solvolysis) | i-Steroid derivatives (e.g., 3,5-cyclocholestan-6β-ol) | Solvolysis with Neighboring Group Participation | koreascience.krcdnsciencepub.com |

Structure

2D Structure

Properties

Molecular Formula |

C34H52O3S |

|---|---|

Molecular Weight |

540.8 g/mol |

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C34H52O3S/c1-23(2)8-7-9-25(4)30-16-17-31-29-15-12-26-22-27(37-38(35,36)28-13-10-24(3)11-14-28)18-20-33(26,5)32(29)19-21-34(30,31)6/h10-14,23,25,27,29-32H,7-9,15-22H2,1-6H3 |

InChI Key |

RNZDACWUXZHQMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Cholesteryl P Toluenesulfonate

Direct Tosylation of Cholesterol

The most common route to Cholesteryl p-toluenesulfonate is the direct tosylation of the cholesterol's secondary hydroxyl group. This esterification reaction transforms the hydroxyl group into a p-toluenesulfonate ester, which is an excellent leaving group in subsequent nucleophilic substitution reactions. chsjournal.org

The synthesis of this compound is typically achieved by reacting cholesterol with p-toluenesulfonyl chloride (TsCl). The reaction is generally carried out in a basic solvent, which acts as a catalyst and an acid scavenger for the hydrochloric acid byproduct.

Commonly used reagents and conditions include:

Solvent: Anhydrous pyridine (B92270) is the most frequently used solvent. lookchem.comfarmaciajournal.com It serves to dissolve the cholesterol and to neutralize the HCl generated during the reaction. Solvent mixtures, such as pyridine with dichloromethane (B109758) (CH2Cl2) or chloroform (B151607), are also employed. chsjournal.orgmdpi.com

Reagent: p-Toluenesulfonyl chloride (TsCl) is the tosylating agent. It is typically used in a molar excess relative to cholesterol. google.com

Temperature: The reaction is often initiated at a reduced temperature (0°C) by adding the tosyl chloride to the cholesterol solution, followed by stirring at room temperature for an extended period, often overnight (12-24 hours). chsjournal.orgfarmaciajournal.commdpi.com

Catalyst: In some procedures, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is added to accelerate the reaction. mdpi.com

A typical procedure involves dissolving cholesterol in dry pyridine, cooling the solution in an ice bath, and then adding p-toluenesulfonyl chloride. mdpi.com The mixture is then stirred at room temperature until the reaction is complete. farmaciajournal.commdpi.com The formation of a white crystalline precipitate of pyridinium (B92312) hydrochloride during the reaction is a common observation. lookchem.com

Once the tosylation reaction is complete, a multi-step workup procedure is required to isolate and purify the product.

Quenching and Extraction: The reaction mixture is typically poured into water or ice water and then extracted with an organic solvent like ether or dichloromethane. chsjournal.orggoogle.com This step separates the organic product from the water-soluble pyridine hydrochloride and excess pyridine.

Washing: The organic extract is washed successively with several aqueous solutions to remove impurities. These washes often include:

An acidic solution, such as 1N or 2N hydrochloric acid (HCl), to remove any remaining pyridine. chsjournal.orgmdpi.com

Water. mdpi.comgoogle.com

A basic solution, like sodium bicarbonate (NaHCO3), to neutralize any residual acid. chsjournal.org

Brine (a saturated solution of sodium chloride) to aid in the removal of water from the organic layer. chsjournal.org

Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663), to remove dissolved water. chsjournal.orgmdpi.comgoogle.com The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification: The final purification of this compound is generally achieved through one of two methods:

Recrystallization: The crude solid is dissolved in a hot solvent and allowed to cool slowly, causing the pure product to crystallize. Acetone is a commonly used solvent for recrystallization. google.comnih.gov

Column Chromatography: For more rigorous purification, the crude product can be purified by column chromatography on silica (B1680970) gel. chsjournal.org A typical eluent system is a mixture of petroleum ether and ethyl acetate (B1210297). chsjournal.org

Stereochemical Considerations in the Formation of this compound

Cholesterol possesses a specific three-dimensional structure with eight stereocenters. ipb.pt The hydroxyl group at the C-3 position is in the beta (β) configuration, meaning it points out from the plane of the steroid nucleus. A critical aspect of the tosylation reaction is that it proceeds with retention of configuration at the C-3 carbon. chempedia.infolibretexts.org This means that the starting 3β-hydroxy group of cholesterol is converted into a 3β-tosyloxy group, preserving the original stereochemistry of the molecule. chempedia.info This stereochemical outcome is significant because the configuration of this group influences the reactivity and biological properties of its derivatives.

Comparative Analysis of Tosylation Protocols

| Parameter | Protocol 1 farmaciajournal.com | Protocol 2 google.com | Protocol 3 mdpi.com | Protocol 4 chsjournal.org |

| Solvent | Pyridine | Pyridine | Pyridine/Chloroform | Pyridine/CH2Cl2 |

| Reaction Time | Overnight | 5 hours | 24 hours (1h at 0°C, 23h at RT) | Overnight |

| Temperature | Room Temperature | Room Temperature | 0°C to Room Temperature | Room Temperature |

| Catalyst | None specified | None specified | DMAP (catalytic) | None specified |

| Purification | Washing, Evaporation | Recrystallization (Acetone) | Washing, Evaporation, Recrystallization | Column Chromatography |

| Reported Yield | 90% | 93% | 86.6% | 90.86% (of a later step) |

This comparison shows that high yields can be achieved under slightly different conditions. The use of a co-solvent like chloroform or CH2Cl2 and a catalyst like DMAP are modifications to the standard pyridine-only method. chsjournal.orgmdpi.com While a simple workup involving washing and evaporation can provide a product with high yield, further purification by recrystallization or chromatography is often necessary to obtain a highly pure compound. chsjournal.orggoogle.com The choice of protocol may depend on the desired purity, available resources, and the scale of the reaction.

Reactivity and Reaction Mechanisms of Cholesteryl P Toluenesulfonate

Cholesteryl p-Toluenesulfonate as a Prominent Leaving Group

The tosylate group is recognized as an excellent leaving group in nucleophilic substitution reactions. This efficacy stems from its ability to stabilize the negative charge that develops as it departs from the substrate.

Electronic and Steric Factors Governing Leaving Group Efficacy

The effectiveness of the tosylate group as a leaving group is attributed to several electronic and steric factors:

Resonance Stabilization: The negative charge on the departing tosylate anion is delocalized across the three oxygen atoms and the benzene (B151609) ring through resonance. This distribution of charge significantly stabilizes the anion, making it a weak base and, consequently, an excellent leaving group.

Inductive Effect: The sulfonyl group and the aromatic ring exert a strong electron-withdrawing inductive effect, which further helps to stabilize the negative charge on the oxygen atoms.

Steric Factors: While the tosylate group is sterically bulky, this can sometimes influence the reaction pathway. However, its primary role as a good leaving group is governed by its electronic properties. The conversion of an alcohol to a tosylate retains the stereochemistry at the carbon atom.

Comparative Reactivity Studies with Alternative Leaving Groups in Steroid Chemistry

In the realm of steroid chemistry, the choice of leaving group is critical for directing the outcome of a reaction. The reactivity of tosylates is often compared with other common leaving groups such as halides (Br-, Cl-, I-) and other sulfonate esters like mesylates.

Generally, the order of leaving group ability is related to the acidity of the conjugate acid; stronger acids correspond to better leaving groups. Therefore, sulfonates like tosylates and mesylates are considered superior leaving groups compared to halides. The relative reactivity of common leaving groups has been estimated to follow the order: substituted benzoates < halides < sulfonates < perfluoroalkane sulfonates.

Studies comparing the solvolysis rates of various steroidal derivatives have provided valuable insights. For instance, the solvolysis of cholesteryl tosylate proceeds with significant assistance from the 5,6-double bond, a phenomenon known as homoallylic participation. This participation leads to the formation of a non-classical carbocation intermediate, influencing the reaction rate and stereochemical outcome.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, providing a versatile route to a wide range of cholesterol derivatives.

Investigation of SN1 and SN2 Reaction Pathways

The mechanism of nucleophilic substitution at the C-3 position of this compound can proceed via either an S(_N)1 or S(_N)2 pathway, or a combination thereof, depending on the reaction conditions.

S(_N)1 Pathway: This pathway involves the formation of a carbocation intermediate. The solvolysis of cholesteryl tosylate is a classic example where an S(_N)1-like mechanism with neighboring group participation is dominant. The 5,6-double bond assists in the departure of the tosylate group, leading to the formation of a stabilized homoallylic cation. This pathway is favored in polar protic solvents which can stabilize the carbocation intermediate.

S(_N)2 Pathway: This mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the reaction center. While the steric hindrance of the steroidal framework might disfavor a pure S(_N)2 reaction at the C-3 position, reactions with strong, unhindered nucleophiles can exhibit S(_N)2 characteristics.

The outcome of the reaction is a delicate balance between these pathways, influenced by the nucleophile, solvent, and temperature.

Scope of Nucleophiles in Displacement Reactions

A wide array of nucleophiles can be employed to displace the tosylate group from this compound, leading to the synthesis of diverse cholesterol derivatives. Examples of successful nucleophiles include:

Azide: Azide ions are effective nucleophiles for introducing the azido (B1232118) group.

Cyanide: Cyanide can be used to form the corresponding nitrile derivative.

Alkynes:

Solvolysis Reactions

Solvolysis of this compound involves the reaction of the substrate with the solvent, which acts as the nucleophile. These reactions are mechanistically complex, often proceeding through carbocationic intermediates and are subject to neighboring group participation, which profoundly affects their rates and product distributions.

Kinetic Analysis of Solvolytic Processes (e.g., methanolysis, acetolysis, ethanolysis)

The rate of solvolysis of this compound is highly dependent on the solvent and reaction conditions. Kinetic studies are crucial for elucidating the reaction mechanisms. The first-order rate constants for the solvolysis of this compound in various solvents have been determined, providing insights into the degree of charge separation in the transition state. datapdf.com

The progress of the reaction is often monitored by titrating the p-toluenesulfonic acid liberated during the process. datapdf.com These reactions typically exhibit first-order kinetics, indicating a unimolecular rate-determining step. datapdf.com

Table 1: Solvolysis Rate Constants for this compound datapdf.com

| Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | ΔH* (kcal/mol) | ΔS* (eu) |

|---|---|---|---|---|

| EtOH | 25.0 | 4.50 x 10⁻⁸ | 25.4 | -7.7 |

| 80% EtOH | 25.0 | 4.90 x 10⁻⁶ | 22.8 | -6.9 |

| 70% EtOH | 25.0 | 1.84 x 10⁻⁵ | 22.0 | -6.5 |

| 50% EtOH | 25.0 | 1.86 x 10⁻⁴ | 20.9 | -5.8 |

| 90% Acetone | 25.0 | 5.37 x 10⁻⁷ | 23.5 | -10.5 |

| 80% Acetone | 25.0 | 3.80 x 10⁻⁶ | 22.6 | -8.1 |

| 70% Acetone | 25.0 | 1.29 x 10⁻⁵ | 21.9 | -7.5 |

| 60% Acetone | 25.0 | 4.07 x 10⁻⁵ | 21.2 | -7.2 |

| 97% TFE | 25.0 | 1.29 x 10⁻² | - | - |

| 70% TFE | 25.0 | 1.82 x 10⁻³ | - | - |

| 50% TFE | 25.0 | 4.17 x 10⁻⁴ | - | - |

| 90% Dioxane | 25.0 | 1.10 x 10⁻⁷ | 24.3 | -10.8 |

| AcOH | 75.0 | 4.63 x 10⁻⁵ | 24.5 | -8.2 |

Data sourced from multiple kinetic runs. TFE denotes trifluoroethanol.

The data clearly demonstrates that the solvolysis rates are significantly influenced by the ionizing power of the solvent. For instance, the rate in 97% trifluoroethanol (TFE) is markedly higher than in less polar solvents like 90% aqueous dioxane, which is consistent with a reaction mechanism involving a charge-separated transition state. datapdf.com

Role of Neighboring Group Participation (e.g., 5,6-double bond participation)

A pivotal aspect of the reactivity of this compound is the participation of the C5-C6 double bond in the solvolysis process. encyclopedia.comnasonline.org This phenomenon, termed neighboring group participation or anchimeric assistance, involves the interaction of the π-electrons of the double bond with the developing positive charge at the C3 position as the tosylate group departs. encyclopedia.comnasonline.org

This participation leads to the formation of a non-classical, bridged carbocation intermediate known as the homoallylic ion. encyclopedia.com The formation of this stabilized intermediate significantly accelerates the rate of solvolysis. For example, the solvolysis of this compound is approximately 100 times faster than that of its saturated analog, cholestanyl p-toluenesulfonate, where such participation is absent. encyclopedia.comcaltech.edu This rate enhancement is a hallmark of anchimeric assistance. encyclopedia.com

The stereochemical outcome of the reaction is also a direct consequence of this participation. The attack of the solvent on the bridged intermediate occurs from the side opposite to the bridge, leading to products with retention of configuration at C3. caltech.edu

Formation and Rearrangements of Carbocationic Intermediates

The solvolysis of this compound proceeds through the formation of a carbocationic intermediate. encyclopedia.comlibretexts.org The initial ionization of the C-OTs bond is assisted by the C5-C6 double bond, leading to the formation of the aforementioned homoallylic cation, also referred to as the i-cholesteryl cation. oregonstate.educaltech.edu

This intermediate is not static and can undergo rearrangements. libretexts.orglookchem.com For example, in the presence of a weak nucleophile like acetic acid, the i-cholesteryl cation can be trapped to form i-cholesteryl acetate (B1210297). lookchem.com However, under more forcing conditions or in the presence of stronger nucleophiles, this intermediate can rearrange back to the classical cholesteryl cation, which can then react to form a mixture of products. lookchem.com

The biosynthesis of cholesterol itself involves complex carbocation rearrangements, highlighting the prevalence of such transformations in steroid chemistry. libretexts.orgpressbooks.pub While not directly a reaction of this compound, these biological pathways underscore the inherent tendency of steroidal carbocations to undergo structural reorganization to achieve greater stability. libretexts.orgpressbooks.publibretexts.orgmasterorganicchemistry.com

Elimination Reactions (if prominent for this specific compound)

While solvolysis is a major reaction pathway, elimination reactions can also occur, particularly under basic conditions or with sterically hindered bases. acs.org The reaction of this compound with pyridine-like bases, for instance, yields a mixture of the substitution product (a quaternary salt) and an elimination product, 3,5-cholestadiene. acs.org

The ratio of elimination to substitution is influenced by the steric bulk of the attacking base. acs.org More sterically demanding bases favor the elimination pathway. acs.org For example, with α-picoline, the yield of the elimination product is significantly higher compared to the reaction with the less hindered pyridine (B92270). acs.org

Table 2: Reaction of this compound with Pyridine-like Bases acs.org

| Base | % Yield Quaternary Salt | % Yield 3,5-Cholestadiene |

|---|---|---|

| Pyridine | 77 | 21 |

| α-Picoline | 23 | 60 |

| β-Picoline | 66 | 19 |

| γ-Picoline | 71 | 21 |

| Isoquinoline | 65 | 24 |

Reactions carried out at 120°C for five hours.

These results indicate that elimination is a competing, and at times, major reaction pathway for this compound.

Comparative Studies of Reactivity Across Steroidal Systems

The reactivity of this compound is best understood when compared to other steroidal systems. The profound accelerating effect of the C5-C6 double bond is evident when comparing its solvolysis rate to that of cholestanyl p-toluenesulfonate, the saturated analogue. caltech.edu The latter reacts much more slowly, underscoring the importance of neighboring group participation. caltech.edu

Furthermore, substitution at other positions on the steroid nucleus can modulate the reactivity of the C3-tosylate. For example, the introduction of a methyl group at the C6 position in 6-methylthis compound leads to a 75-fold increase in the solvolysis rate compared to this compound itself. acs.org This is attributed to the electron-donating nature of the methyl group, which further stabilizes the developing positive charge in the transition state. acs.org

Conversely, studies on cholesta-1,5-diene-3β-ol derivatives show different reactivity patterns. Methanolysis and hydrolysis of the corresponding tosylate and mesylate derivatives yielded products of both inversion and retention of configuration at C3, but no cyclized products were isolated. cdnsciencepub.com This suggests that the presence and position of other unsaturation can significantly alter the reaction pathways and intermediates.

These comparative studies are essential for building a comprehensive picture of the structure-reactivity relationships that govern the chemistry of steroidal tosylates.

Stereochemical Aspects of Reactions Involving Cholesteryl P Toluenesulfonate

Analysis of Configuration Retention and Inversion in Nucleophilic Displacements

Nucleophilic substitution reactions at the C3 position of cholesteryl p-toluenesulfonate present a classic case of neighboring group participation, which profoundly influences the stereochemical course of the reaction. While a direct S(_N)2 displacement would be expected to proceed with inversion of configuration, reactions of this compound often result in retention of the original stereochemistry.

This phenomenon is attributed to the participation of the π-electrons of the C5-C6 double bond. When the p-toluenesulfonate group at the C3-β position (equatorial) departs, the double bond acts as an internal nucleophile, attacking the developing positive charge at C3 from the α-face. This intramolecular cyclization leads to the formation of a bridged, non-classical carbocation known as the i-steroid or homoallylic cation.

In contrast, nucleophilic substitution on the epimeric epithis compound (with an axial tosylate group) does not exhibit the same degree of neighboring group participation and is more likely to proceed with inversion of configuration or through an S(_N)1 mechanism leading to a mixture of products.

| Reactant | Reaction Conditions | Major Product | Stereochemical Outcome | Mechanism |

|---|---|---|---|---|

| This compound | Acetolysis (CH₃COOH) | Cholesteryl acetate (B1210297) | Retention | Neighboring Group Participation (i-steroid intermediate) |

| Epithis compound | Acetolysis (CH₃COOH) | Epicholesteryl acetate and Cholesteryl acetate | Inversion and Retention | Sₙ1/Sₙ2 competition |

Impact of Steroidal Ring System Conformation on Reactivity

The conformation of the steroidal ring system plays a critical role in the reactivity of this compound. The tetracyclic core of cholesterol is a rigid structure with the A, B, and C rings adopting stable chair conformations. The A/B ring fusion is trans, which locks the conformation and limits its flexibility.

The p-toluenesulfonate group at the C3 position in cholesterol is in an equatorial orientation. This has significant stereochemical implications. For a classic S(_N)2 reaction to occur, the nucleophile must approach from the backside of the C-O bond, which would be the axial position. This trajectory is severely hindered by the axial hydrogen atoms at C1 and C5, as well as by the C10 angular methyl group. This steric hindrance makes a direct S(_N)2 pathway energetically unfavorable.

The rigid chair conformation of the A-ring places the C5-C6 double bond in a spatially favorable position to participate in the displacement of the C3-tosylate, as described in the neighboring group participation mechanism. The conformation ensures the proper orbital overlap for the π-electrons to interact with the developing p-orbital at C3.

| Conformational Feature | Description | Impact on Reactivity at C3 |

|---|---|---|

| Rigid A/B/C ring system | Trans-fused chair conformations | Limits conformational flexibility, pre-organizes the molecule for specific reaction pathways. |

| Equatorial C3-OTs group | The leaving group is in a sterically accessible equatorial position. | Hinders backside (axial) attack required for a direct Sₙ2 reaction. |

| C10 and C13 angular methyl groups | Axially oriented methyl groups on the β-face. | Increase steric hindrance on the β-face, influencing the direction of nucleophilic attack. |

| Proximity of C5-C6 double bond | The double bond is spatially close to the C3 reaction center. | Facilitates neighboring group participation, leading to the formation of the i-steroid intermediate. |

Advanced Spectroscopic and Structural Elucidation Techniques for Cholesteryl P Toluenesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of Cholesteryl p-toluenesulfonate, offering precise information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the cholesteryl framework and the p-toluenesulfonate (tosyl) group.

The cholesteryl moiety exhibits several characteristic signals. These include two singlets for the angular methyl protons (H-18 and H-19), and three doublets for the methyl groups on the side chain (H-21, H-26, and H-27). chsjournal.org A multiplet signal for the vinylic proton H-6 is also a key identifier. nih.gov The proton at the C-3 position, H-3, is significantly deshielded due to the electron-withdrawing effect of the adjacent tosylate group, causing its signal to shift downfield compared to its position in native cholesterol. nih.gov

The tosyl group contributes its own signature peaks: a singlet for the methyl protons (H-7') and a pair of doublets in the aromatic region corresponding to the four aromatic protons (H-2', H-3', H-5', and H-6'). chsjournal.org

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound Note: Data is compiled from typical values for cholesterol and tosylate moieties; exact shifts can vary with solvent and instrument frequency.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| H-18 (Cholesteryl) | ~0.68 | Singlet |

| H-19 (Cholesteryl) | ~1.02 | Singlet |

| H-21 (Cholesteryl) | ~0.92 | Doublet |

| H-26/H-27 (Cholesteryl) | ~0.86 | Doublet |

| H-3 (Cholesteryl) | ~4.5 - 4.7 | Multiplet |

| H-6 (Cholesteryl) | ~5.35 | Multiplet |

| H-7' (Tosyl) | ~2.45 | Singlet |

| H-2', H-6' (Tosyl) | ~7.78 | Doublet |

| H-3', H-5' (Tosyl) | ~7.35 | Doublet |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing for the complete mapping of the carbon skeleton. The spectrum contains the characteristic peaks of the cholesterol backbone and the p-toluenesulfonyl group. chsjournal.org

Key signals for the cholesteryl portion include those for the olefinic carbons C-5 and C-6, and the C-3 carbon, which is significantly shifted downfield due to its attachment to the electronegative oxygen of the sulfonate ester. magritek.com The tosyl group is identified by signals for its four distinct aromatic carbons and the methyl carbon. chsjournal.org Quaternary carbons, such as C-10 and C-13 in the steroid nucleus and C-1' and C-4' in the tosyl group, are also readily identified. chsjournal.orghuji.ac.il

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound Note: Data is compiled from typical values for cholesterol and tosylate moieties; exact shifts can vary with solvent and instrument frequency.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C-3 (Cholesteryl) | ~82 - 84 |

| C-5 (Cholesteryl) | ~139 - 140 |

| C-6 (Cholesteryl) | ~122 - 123 |

| C-10 (Cholesteryl) | ~36.5 |

| C-13 (Cholesteryl) | ~42.3 |

| C-18 (Cholesteryl) | ~11.8 |

| C-19 (Cholesteryl) | ~19.3 |

| C-1' (Tosyl) | ~144 - 145 |

| C-2', C-6' (Tosyl) | ~127 - 128 |

| C-3', C-5' (Tosyl) | ~129 - 130 |

| C-4' (Tosyl) | ~134 - 135 |

| C-7' (Tosyl) | ~21.6 |

While 1D NMR provides chemical shift data, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It is used to trace the connectivity of protons within the steroid rings and the side chain. For example, a cross-peak between the H-6 signal and the H-7 protons would confirm their proximity, while correlations from H-3 would connect it to the protons on C-2 and C-4. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This powerful technique allows for the direct assignment of carbon signals based on the previously assigned proton signals. For instance, the proton at ~5.35 ppm (H-6) would show a cross-peak to the carbon at ~122 ppm (C-6). magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is crucial for assigning quaternary carbons and for connecting different fragments of the molecule. A key correlation would be observed between the H-3 proton of the cholesterol moiety and the quaternary carbon C-1' of the tosyl group, definitively confirming the ester linkage between the two parts of the molecule. huji.ac.il Similarly, correlations from the methyl protons (H-18, H-19) help assign the adjacent quaternary carbons (C-10, C-13). huji.ac.il

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of this compound (C₃₄H₅₂O₃S). Techniques like Electrospray Ionization (ESI) are commonly used, which typically generate protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. chsjournal.orgnih.gov The experimentally measured mass is compared to the calculated theoretical mass; a match within a very small tolerance (typically < 5 ppm) provides strong evidence for the proposed chemical formula.

Table 3: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated m/z |

| C₃₄H₅₂O₃S | [M+H]⁺ | 541.3710 |

| C₃₄H₅₂O₃S | [M+Na]⁺ | 563.3529 |

| C₃₄H₅₂O₃S | [M+NH₄]⁺ | 558.3976 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation.

For cholesteryl esters, a dominant fragmentation pathway is the loss of the esterifying group as a neutral molecule, leading to the formation of a stable cholesteryl cation. nih.govresearchgate.net In the case of this compound, collision-induced dissociation would be expected to cause the cleavage of the ester bond, resulting in the neutral loss of p-toluenesulfonic acid (C₇H₈O₃S, 172.19 g/mol ) and the generation of a highly characteristic fragment ion at m/z 369.35, corresponding to the [Cholestadienyl]⁺ cation. nih.govnih.gov The observation of this specific fragment is a hallmark of cholesterol-containing esters and provides compelling evidence for the presence of the intact cholesterol backbone. researchgate.net

Table 4: Expected MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Identity of Fragment |

| 541.37 | 369.35 | C₇H₈O₃S (p-Toluenesulfonic acid) | [Cholestadienyl]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is a unique fingerprint that confirms the presence of the cholesterol backbone and the p-toluenesulfonate ester group. wiley.com The spectrum can be interpreted by assigning absorption bands to the specific vibrational modes of its constituent parts.

The cholesterol moiety is characterized by C-H stretching vibrations of its alkane structure (CH, CH₂, and CH₃ groups) in the 2850-3000 cm⁻¹ region and C-H bending vibrations between 1350-1470 cm⁻¹. libretexts.orgpressbooks.pub The C=C double bond in the B-ring of the steroid nucleus gives rise to a characteristic stretching vibration around 1650-1680 cm⁻¹. pressbooks.pub

The p-toluenesulfonate (tosylate) group introduces several strong, distinctive bands. The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) produce intense absorptions typically found in the 1350-1380 cm⁻¹ and 1170-1200 cm⁻¹ ranges, respectively. The presence of the aromatic ring is confirmed by C-H stretching absorptions above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org The ester linkage is evidenced by the C-O and S-O stretching vibrations.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Alkane C-H (Cholesterol) | Stretching | 2850 - 2960 pressbooks.pub |

| Alkene =C-H (Cholesterol) | Stretching | 3020 - 3100 pressbooks.pub |

| Aromatic C-H (Tosylate) | Stretching | 3000 - 3100 libretexts.org |

| Alkene C=C (Cholesterol) | Stretching | 1650 - 1680 |

| Aromatic C=C (Tosylate) | In-ring Stretching | 1400 - 1600 libretexts.org |

| Sulfonyl S=O (Tosylate) | Asymmetric Stretching | 1350 - 1380 |

| Sulfonyl S=O (Tosylate) | Symmetric Stretching | 1170 - 1200 |

| Ester C-O / S-O | Stretching | 1000 - 1300 |

Optical Rotation and Circular Dichroism for Chiral Purity and Conformational Studies

Optical activity is a defining characteristic of chiral molecules, and techniques that measure this property are crucial for the stereochemical analysis of this compound. wikipedia.org The chirality of this compound originates from the multiple stereocenters within the cholesterol framework.

Optical Rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. wikipedia.org The measurement is performed using a polarimeter. For a given substance, the angle of rotation is proportional to the concentration and the path length. wikipedia.org Cholesterol itself is known to be levorotatory (rotates light to the left). wikipedia.org Measuring the specific rotation of a synthesized batch of this compound serves two primary purposes:

Confirmation of Identity: The measured value can be compared to established literature values to confirm that the correct stereoisomer has been formed.

Assessment of Chiral Purity: Any significant deviation from the expected specific rotation may indicate the presence of diastereomeric impurities.

X-ray Crystallography for Solid-State Structural Determination

A study involving the redetermination of the crystal structure of this compound at a low temperature (150 K) provided a highly refined molecular geometry with improved precision compared to earlier room-temperature analyses. researchgate.net Low-temperature data collection minimizes thermal motion, allowing for a more accurate determination of atomic positions and bond lengths, particularly in flexible regions like the C17 side chain of the cholesterol moiety. researchgate.net

The crystallographic data confirms the expected stereochemistry at all chiral centers and provides a detailed picture of the conformation adopted by the molecule in the crystal lattice. This information is invaluable for understanding intermolecular interactions and packing forces in the solid state.

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₄H₅₂O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 12.288 (3) |

| b (Å) | 6.121 (2) |

| c (Å) | 21.362 (5) |

| β (°) | 106.16 (2) |

| Volume (ų) | 1543.2 (7) |

Applications of Cholesteryl P Toluenesulfonate As a Synthetic Intermediate

Synthesis of Cholesteryl Alkyl Ethers

The synthesis of cholesteryl alkyl ethers can be effectively achieved through the alcoholysis of cholesteryl p-toluenesulfonate. This method has been shown to be superior to the etherification of sodium or potassium cholesterylate with alkyl halides or methanesulfonates, particularly for the preparation of long-chain unsaturated alkyl ethers. The Williamson ether synthesis, a well-established method for forming ethers, is applicable here, where an alkoxide reacts with the this compound in an S(_N)2 reaction to yield the corresponding ether. The reaction proceeds by nucleophilic attack of the alkoxide on the carbon atom bearing the tosylate group, leading to the displacement of the tosylate and the formation of the ether linkage. This approach is advantageous for creating a diverse range of cholesteryl alkyl ethers by varying the alcohol used in the reaction.

| Reactant | Product | Reaction Type | Key Advantage |

|---|---|---|---|

| This compound and an alcohol | Cholesteryl alkyl ether | Alcoholysis (a form of Williamson ether synthesis) | Superior for long-chain unsaturated alkyl ethers |

Preparation of Cholesteryl-Polyethylene Glycol (PEG) Conjugates

Cholesteryl-polyethylene glycol (Chol-PEG) conjugates are widely utilized in the development of drug delivery systems, particularly in the formation of sterically stabilized liposomes, often referred to as "stealth" liposomes. The PEG chains provide a hydrophilic shield that reduces recognition by the reticuloendothelial system, thereby prolonging the circulation time of the liposomes in the bloodstream.

The synthesis of Chol-PEG conjugates can be initiated through a Williamson-type ether synthesis, reacting this compound with a polyethylene (B3416737) glycol of a specific length. acs.org For instance, the reaction of this compound with tetraethylene glycol (TEG) in a suitable solvent like 1,4-dioxane (B91453) under reflux conditions can yield Chol-PEG4-OH. acs.org However, this direct tosylate displacement method has limitations when attempting to elongate the PEG chain further. acs.org

An alternative and more effective strategy for achieving defined PEG chain length elongation involves an iterative addition process. This method utilizes tetraethylene glycol macrocyclic sulfate (B86663) as the electrophilic moiety that reacts with the terminal hydroxyl group of a Chol-PEG precursor. acs.org This iterative approach allows for the controlled, stepwise addition of PEG units, enabling the synthesis of a family of highly pure and well-defined Chol-PEG compounds with varying PEG lengths, from 4 up to 20 ethylene (B1197577) oxide units. acs.org This methodology circumvents the need for activation groups at each elongation step, streamlining the synthesis process. acs.org

| Methodology | Starting Materials | Advantages | Limitations |

|---|---|---|---|

| Williamson-type Ether Synthesis | This compound, Polyethylene glycol | Good yields for short PEG chains (e.g., PEG4) acs.org | Does not afford desired PEG-chain elongation for longer chains acs.org |

| Iterative Addition of Macrocyclic Sulfate | Chol-PEG-OH, Tetraethylene glycol macrocyclic sulfate | Allows for defined, stepwise elongation; high purity products acs.org | Requires synthesis of the macrocyclic sulfate reagent |

Once Chol-PEG conjugates with a terminal functional group (e.g., hydroxyl) are synthesized, they can be further derivatized to attach biomolecules and targeting ligands. This functionalization is crucial for developing targeted drug delivery systems that can selectively bind to and be internalized by specific cells or tissues.

For example, the terminal hydroxyl group of a Chol-PEG-OH can be activated, for instance, by conversion to a chloroformate or an N-hydroxysuccinimidyl (NHS) ester carbonate. tmu.edu.tw This activated intermediate can then react with the amine group of a peptide, such as the lysine (B10760008) side chain of the cyclic RGDfK peptide, to form a stable carbamate (B1207046) linkage. tmu.edu.twgoogle.com This approach has been successfully used to generate Chol-PEG-RGD conjugates with different PEG lengths. tmu.edu.twgoogle.com

Another common strategy involves maleimide-thiol chemistry. The Chol-PEG-OH can be modified to introduce a maleimide (B117702) group. This maleimide-functionalized Chol-PEG can then be chemoselectively ligated to a thiol-containing biomolecule, such as glutathione (B108866) or peptides engineered to contain a cysteine residue, like the Tf1 peptide. acs.orgtmu.edu.tw

| Biomolecule/Ligand | Conjugation Chemistry | Resulting Conjugate |

|---|---|---|

| Cyclic (RGDfK) peptide | Carbamate bond formation via NHS ester activation tmu.edu.twgoogle.com | Chol-PEG-RGD |

| Glutathione | Maleimide-thiol ligation acs.orgtmu.edu.tw | Chol-PEG-Glutathione |

| Tf1 peptide | Maleimide-thiol ligation acs.orgtmu.edu.tw | Chol-PEG-Tf1 |

Derivatization for Membrane Science and Biophysical Studies

This compound serves as a valuable starting material for the synthesis of various cholesterol derivatives that are used to probe and modify the properties of lipid bilayers in membrane science and biophysical research.

Cholesterol is an essential component of eukaryotic cell membranes and is routinely included in liposome (B1194612) formulations to enhance their stability and modulate membrane fluidity. nih.gov While this compound itself is not typically incorporated directly into membranes due to the bulky and polar nature of the tosylate group, it is a key intermediate for synthesizing cholesterol derivatives that are designed for membrane incorporation. chsjournal.org

The p-toluenesulfonate group can be displaced by a variety of nucleophiles to introduce different functional groups onto the cholesterol scaffold. chsjournal.org This allows for the creation of a wide range of cholesterol-based ligands and modified sterols that can be incorporated into liposomes and other biomimetic membrane systems. chsjournal.org For instance, a tosylated cholesteryl derivative with an oligoethylene glycol spacer has been synthesized as a versatile intermediate for preparing ligands for liposomal applications. chsjournal.org These synthetic derivatives can be used to study the effects of modified sterols on membrane properties such as bilayer thickness, lipid packing, and phase behavior.

Amphiphilic molecules, which possess both hydrophilic and hydrophobic regions, can spontaneously self-assemble in aqueous environments and interact with and modify lipid membranes. This compound can be used as a precursor to synthesize novel amphiphilic cholesterol derivatives.

By reacting this compound with hydrophilic moieties, it is possible to create molecules that retain the hydrophobic cholesterol anchor, which readily partitions into the lipid bilayer, while presenting a new hydrophilic domain at the membrane-water interface. For example, the reaction of this compound with a poly-L-lysine dendron can yield a cationic amphiphilic cholesterol derivative. Such molecules have been shown to interact with and modify the properties of lipid membranes, and their ability to bind DNA suggests potential applications in gene delivery. The synthesis of these amphiphilic structures allows for the systematic investigation of how modifications to the cholesterol headgroup affect membrane structure and function.

Fabrication of Cholesterol Biosensor Components

Cholesterol derivatives are integral to the development of various sensing technologies, including biosensors that utilize liquid crystals. unicamp.brnih.govscienceopen.commdpi.com These sensors often rely on the unique optical properties of cholesteric liquid crystals, which can be altered by the presence of specific analytes. unicamp.brnih.gov The synthesis of novel cholesterol-based liquid crystalline materials is an active area of research for creating these sensor components. mdpi.com However, based on available scientific literature, the direct application of this compound as a synthetic intermediate specifically for the fabrication of cholesterol biosensor components is not prominently documented. While it serves as a versatile precursor for many cholesterol derivatives, its specific role in creating molecules for immobilization on electrode surfaces or for generating self-assembled monolayers in biosensors is not clearly established in existing research. nih.govnih.gov

Precursor in the Synthesis of Radiolabeled Cholesterol Analogs (e.g., Tritium (B154650) labeling)

This compound serves as a crucial precursor in the synthesis of radiolabeled cholesterol analogs, which are invaluable tools in biochemical and medical research for tracking the metabolism and transport of cholesterol. A notable application is in the preparation of tritium (³H) labeled cholesterol derivatives.

Research has demonstrated that the alcoholysis of this compound is an effective method for synthesizing cholesteryl alkyl ethers. rsc.org This synthetic route has been found to be particularly advantageous for preparing long-chain unsaturated alkyl ethers of [7(n)-³H]cholesterol with high specific activity. rsc.org The method is considered superior to alternative routes, such as the etherification of sodium or potassium cholesterylate with alkyl halides or methanesulfonates. rsc.org

| Advantage | Description | Reference |

|---|---|---|

| High Specific Activity | The alcoholysis method allows for the incorporation of tritium with high specific activity, which is crucial for sensitive detection in tracer studies. | rsc.org |

| Superior Method | This route is more effective than other etherification methods, especially for long-chain unsaturated ethers. | rsc.org |

| Versatility | The methodology can be applied to synthesize a variety of cholesteryl alkyl ethers by changing the alcohol used in the reaction. | rsc.org |

Utility in the Synthesis of Other Complex Steroidal Molecules

The primary utility of this compound in synthetic chemistry lies in the reactivity of the tosylate group. The p-toluenesulfonate anion is a highly stable species, making it an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows the cholesterol backbone to be functionalized with a diverse range of nucleophiles, yielding a wide variety of complex steroidal molecules. researchgate.net

This versatility makes this compound and its derivatives valuable intermediates for synthesizing ligands that can be incorporated into structures like liposomes for drug delivery systems. researchgate.net The displacement of the tosylate group can introduce various functionalities, fundamentally altering the physical and biological properties of the cholesterol molecule. researchgate.net For example, the synthesis of seventeen different cholesteryl alkyl ethers has been successfully achieved through the alcoholysis of cholesterol p-toluenesulfonate. rsc.org

The general reaction involves the attack of a nucleophile (Nu⁻) on the C-3 carbon of the cholesterol backbone, with the subsequent departure of the tosylate group.

Reaction Scheme: Cholesteryl-OTs + Nu⁻ → Cholesteryl-Nu + OTs⁻

| Nucleophile Type | Example Nucleophile | Resulting Functional Group/Derivative | Reference |

|---|---|---|---|

| Alcohols (Alcoholysis) | ROH | Cholesteryl alkyl ethers (Cholesteryl-OR) | rsc.org |

| Thiolates | RS⁻ | Thioethers | researchgate.net |

| Halides | I⁻, Br⁻, Cl⁻ | Cholesteryl halides | researchgate.net |

| Azide Ion | N₃⁻ | Azidocholestane | researchgate.net |

| Cyanide Ion | CN⁻ | Cholesteryl nitrile | researchgate.net |

| Carboxylate Anions | RCOO⁻ | Cholesteryl esters | researchgate.net |

Future Directions and Emerging Research Avenues in Cholesteryl P Toluenesulfonate Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of cholesteryl p-toluenesulfonate from cholesterol and p-toluenesulfonyl chloride in pyridine (B92270) is effective but raises environmental and safety concerns. Emerging research is focused on developing greener and more efficient alternatives. These new approaches aim to minimize waste, avoid hazardous solvents, and improve energy efficiency, aligning with the principles of green chemistry.

Key areas of development include:

Catalyst Innovation: The exploration of solid acid catalysts or enzyme-based biocatalysts could replace traditional reagents. Biocatalysis, in particular, offers a sustainable route, operating under mild conditions with high selectivity, thereby reducing the need for protecting groups and minimizing waste. mdpi.com While direct enzymatic tosylation of cholesterol is still a nascent concept, the success of biocatalysis in preparing other valuable sterol derivatives points to its potential. mdpi.comcsic.es

Alternative Solvents: Research into eco-friendly solvent systems, such as ionic liquids or aqueous-based media, is gaining traction. For instance, the tosylation of cellulose (B213188) has been successfully achieved in an eco-friendly NaOH-urea solvent system, suggesting a possible avenue for steroid chemistry as well. rsc.org

Process Intensification: Methodologies that increase reaction rates and yields while simplifying purification are highly desirable. This includes exploring solvent-free reaction conditions where one of the reactants acts as the solvent, which has been demonstrated in the synthesis of other stanol esters. csic.es

| Methodological Approach | Potential Advantage | Relevance to this compound |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. mdpi.com | Potential for direct, selective tosylation of the 3β-hydroxyl group of cholesterol, avoiding side reactions. |

| Green Solvents | Reduced environmental impact, improved safety, potential for novel reactivity. rsc.org | Replacing hazardous solvents like pyridine with safer alternatives like ionic liquids or aqueous systems. |

| Solvent-Free Reactions | Increased reaction concentration, simplified workup, reduced solvent waste. csic.es | Using molten p-toluenesulfonyl chloride or an inert, recyclable high-boiling medium for the reaction. |

Exploration of Novel Reactivity and Catalysis

While the primary role of this compound is as a substrate where the tosylate acts as a leaving group, future research aims to explore its broader reactivity. acs.orgchsjournal.orgnih.gov The unique steric and electronic properties of the cholesteryl moiety could influence reactions in novel ways.

Participation in Catalytic Cycles: The cholesteryl group could serve as a chiral director or a sterically bulky scaffold in catalyst design. Organocatalysts incorporating the cholesterol framework could be developed for asymmetric synthesis, leveraging the defined stereochemistry of the steroid nucleus.

Solvolysis Studies in New Media: Classic studies have investigated the solvolysis of this compound to understand reaction mechanisms. acs.orgacs.org Future work could extend these investigations to unconventional media, such as deep eutectic solvents or supercritical fluids, to uncover new reaction pathways and product profiles.

Use in Cascade Reactions: As a stable and reliable electrophile, this compound is an ideal candidate for designing complex cascade reactions. A single activation event could trigger a series of bond-forming steps, rapidly assembling complex molecular architectures relevant to natural product synthesis or medicinal chemistry.

Advanced Applications in Chemical Biology and Materials Science

The biocompatibility and structural properties of the cholesterol backbone make its derivatives, including the tosylate, highly valuable in interdisciplinary fields.

Chemical Biology: this compound is a crucial precursor for synthesizing molecular probes and drug delivery systems. chsjournal.org Its tosylate group allows for the straightforward attachment of fluorophores, affinity tags, or polyethylene (B3416737) glycol (PEG) chains. acs.org For example, it is used to synthesize cholesteryl-PEG conjugates for incorporation into liposomes, which can improve the stability and circulation time of drug-loaded nanoparticles. acs.orgnih.gov Future work will likely focus on creating "smart" delivery systems where the linkage to the cholesteryl anchor is designed to be cleaved by specific enzymes or stimuli within a target cell.

Materials Science: The rigid, anisotropic shape of cholesterol is fundamental to the formation of liquid crystals. nih.gov this compound can be used as a starting material to synthesize novel cholesterol-containing polymers and liquid crystalline materials. nih.gov These materials are of interest for applications in optical devices, sensors, and responsive materials. Research is moving towards creating advanced materials where the cholesteric liquid crystal phase can be precisely tuned by external stimuli, leading to dynamic changes in color or reflectivity.

| Field | Application | Future Research Focus |

| Chemical Biology | Precursor for liposome (B1194612) components and drug delivery vehicles. chsjournal.orgnih.gov | Development of stimulus-responsive linkers for targeted drug release; synthesis of complex bioprobes. |

| Materials Science | Building block for liquid crystals and cholesterol-based polymers. nih.gov | Creation of tunable photonic materials; development of biocompatible polymers for tissue engineering. |

Integration with Flow Chemistry and Automation for Scalable Synthesis

To meet potential industrial demand and improve reproducibility, the synthesis of this compound is a candidate for integration with modern manufacturing technologies like flow chemistry. Continuous flow processes offer significant advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety, and the potential for straightforward automation and scale-up. mdpi.comrsc.org

Development of Flow Protocols: Adapting the tosylation of cholesterol to a continuous flow reactor could lead to higher throughput and better control over reaction parameters like temperature and residence time. nih.gov This would allow for rapid optimization and could minimize the formation of byproducts.

Automated Synthesis Platforms: Integrating a flow reactor with automated workup and purification modules could enable a fully autonomous "synthesis-to-stock" platform for this compound and its immediate derivatives. Such systems can accelerate the discovery and production of new cholesterol-based compounds for biological screening or materials development.

The transition towards these advanced manufacturing techniques will be a critical step in unlocking the full potential of this compound chemistry for both academic research and commercial applications.

Q & A

Q. What are the standard methods for synthesizing and characterizing cholesteryl p-toluenesulfonate?

this compound is typically synthesized via esterification of cholesterol with p-toluenesulfonyl chloride under anhydrous conditions. Characterization involves nuclear magnetic resonance (NMR) to confirm ester bond formation and high-performance liquid chromatography (HPLC) to assess purity . For isotopic labeling (e.g., deuterated analogs), modified protocols using deuterated reagents and controlled reaction environments are employed to ensure isotopic integrity .

Q. How should researchers handle this compound to ensure safety and stability?

Due to its sulfonate group, the compound is hygroscopic and prone to hydrolysis. Storage in anhydrous conditions (e.g., desiccators under nitrogen) at –20°C is recommended. Personal protective equipment (PPE), including impervious gloves, safety goggles, and fume hoods, is mandatory during handling to mitigate exposure risks .

Q. What chromatographic techniques are validated for quantifying p-toluenesulfonate impurities in cholesteryl derivatives?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for detecting residual p-toluenesulfonic acid. For trace genotoxic impurities, gas chromatography-tandem mass spectrometry (GC-MS/MS) achieves sensitivity down to 0.1 ppm by monitoring fragmentation patterns of derivatized sulfonate groups .

Advanced Research Questions

Q. How do solvolysis kinetics of this compound compare to structurally related esters?

Solvolysis rates in polar aprotic solvents (e.g., acetone-water mixtures) follow first-order kinetics, with activation parameters suggesting a bimolecular mechanism. Comparative studies with cyclopropylearbinyl tosylate reveal distinct linear free-energy relationships, indicating steric hindrance from the cholesteryl moiety slows reaction rates . Discrepancies in rate constants between studies may arise from solvent polarity or temperature calibration errors .

Q. What role does this compound play in modulating lipid bilayer dynamics?

Biophysical studies using differential scanning calorimetry (DSC) and molecular dynamics simulations show that the sulfonate group disrupts phospholipid packing, increasing membrane fluidity. This contrasts with cholesteryl esters like hemisuccinate, which stabilize bilayers via hydrogen bonding . Researchers must account for solvent interactions (e.g., chloroform vs. methanol) when interpreting membrane permeability assays .

Q. How can researchers resolve contradictory data on this compound’s interaction with lipid-transfer proteins?

Discrepancies in cholesteryl ester transfer protein (CETP) binding assays often stem from variations in lipoprotein donor/acceptor ratios or detergent interference. Normalizing CETP activity to protein mass (via ELISA) and using isotopically labeled cholesteryl esters (e.g., ²H₃-CE) improve reproducibility in tracer studies .

Q. What strategies mitigate isomerization artifacts during long-term storage of this compound?

Isomerization (e.g., Δ⁵ → Δ⁷ shifts in the cholesterol backbone) occurs under light or heat. Stabilization requires amber vials, antioxidant additives (e.g., BHT), and periodic purity checks via thin-layer chromatography (TLC) with iodine vapor visualization .

Methodological Considerations

Q. How should experimental designs account for solvent effects in this compound reactivity studies?

Solvent choice (e.g., DMSO vs. THF) significantly impacts reaction outcomes due to polarity and hydrogen-bonding capacity. Control experiments with solvent-swapping and dielectric constant measurements are critical to isolate solvent-specific effects .

Q. What statistical approaches are recommended for analyzing cholesteryl ester metabolic flux data?

Multivariate analysis (e.g., principal component analysis) identifies key variables in lipidomic datasets. Isotope tracer studies require kinetic modeling (e.g., compartmental analysis) to distinguish synthesis vs. hydrolysis contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.